1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

CYP3A4 inhibition Drug–drug interaction Quinazoline-2,4-dione

1-[2-(4-Methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione (C₂₃H₁₈N₂O₃, MW 370.41 g/mol) is a fully synthetic, achiral, N1,N3-disubstituted quinazoline-2,4(1H,3H)-dione derivative. The quinazoline-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for poly(ADP-ribose) polymerase (PARP) inhibitors, tankyrase inhibitors, and phosphodiesterase (PDE) inhibitors.

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
Cat. No. B4878404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O3/c1-16-11-13-17(14-12-16)21(26)15-24-20-10-6-5-9-19(20)22(27)25(23(24)28)18-7-3-2-4-8-18/h2-14H,15H2,1H3
InChIKeyQVHAUDUDJRNKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione: Quinazoline-2,4-dione Scaffold & Procurement Baseline


1-[2-(4-Methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione (C₂₃H₁₈N₂O₃, MW 370.41 g/mol) is a fully synthetic, achiral, N1,N3-disubstituted quinazoline-2,4(1H,3H)-dione derivative . The quinazoline-2,4-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for poly(ADP-ribose) polymerase (PARP) inhibitors, tankyrase inhibitors, and phosphodiesterase (PDE) inhibitors [1]. This compound features a 4-methylphenacyl substituent at N1 and a phenyl group at N3, a substitution pattern that distinguishes it from mono-substituted or 1-benzyl-quinazoline-2,4-dione analogs commonly explored as PARP-1/2 inhibitors [2]. The compound is commercially available from screening-compound vendors (e.g., ChemDiv catalog ID Y020-2115) in milligram quantities for early-stage discovery .

Why 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione Cannot Be Substituted by Generic In-Class Analogs


Quinazoline-2,4-diones are a structurally diverse class; simply interchanging them without direct comparative data introduces significant risk in assay reproducibility and SAR interpretation. The N1-(4-methylphenacyl) substituent present in this compound provides a distinct hydrogen-bond acceptor array and steric profile versus the more commonly studied N1-benzyl or N1-alkyl congeners [1]. Furthermore, empirical CYP3A4 inhibition data for this specific compound (IC₅₀ > 50 µM) [2] cannot be extrapolated to close structural analogs, as even minor modifications to the quinazoline-2,4-dione periphery can drastically alter cytochrome P450 inhibitory profiles. Substituting this compound with a generic quinazoline-2,4-dione lacking matched cytochrome P450 selectivity data undermines the internal validity of lead optimization cascades where off-target CYP liability data are critical decision gates. The evidence below provides the quantifiable differentiation needed to anchor procurement decisions on compound-specific data rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione


CYP3A4 Inhibition Liability: Target Compound vs. Representative Quinazoline-2,4-dione PARP-1 Inhibitors

This compound exhibits an IC₅₀ greater than 50 µM against human CYP3A4, the predominant hepatic drug-metabolizing cytochrome P450 isoform [1]. In contrast, a structurally distinct quinazoline-2,4-dione-based PARP-1/2 inhibitor series (3-amino pyrrolidine conjugates) has been reported to include members with potent CYP3A4 inhibition that required structural mitigation for development advancement [2]. The >28-fold difference between this compound's IC₅₀ and a common 10 µM screening threshold for CYP3A4 liability flags a substantially lower risk of CYP-driven pharmacokinetic interactions, making this compound a superior negative-control or selectivity-reference standard in ADME-Tox panels where CYP3A4 inhibition is a confounding variable.

CYP3A4 inhibition Drug–drug interaction Quinazoline-2,4-dione ADME

Predicted Lipophilicity Differentiation: Target Compound vs. 3-Phenylquinazoline-2,4-dione Parent Scaffold

The target compound has a calculated logP/logD of 3.15 (at pH ~7.4) . This is approximately 1.5 log units higher than the unsubstituted 3-phenylquinazoline-2,4-dione parent (logP = 1.68–2.10) . The increased lipophilicity arises from the N1-(4-methylphenacyl) substituent and predicts enhanced passive membrane permeability at physiological pH, which is critical for intracellular target engagement. A logD of 3.15 positions this compound near the upper boundary of desirable CNS drug-like space (typically logD 1–4), whereas the parent scaffold's logP of ~1.68 falls below the optimal range for many intracellular targets requiring moderate membrane crossing.

Lipophilicity logD Permeability Quinazoline-2,4-dione

EGFR Kinase Selectivity Profile: Target Compound vs. Quinazoline-Based EGFR Inhibitors

In an enzymatic EGFR inhibition assay, this compound exhibited an IC₅₀ greater than 30,000 nM (> 30 µM) against wild-type EGFR tyrosine kinase [1]. By comparison, the clinically approved quinazoline-based EGFR inhibitor gefitinib has a reported wild-type EGFR IC₅₀ of approximately 20–33 nM [2]. This > 900-fold selectivity gap demonstrates that the quinazoline-2,4-dione core with N1-(4-methylphenacyl)/N3-phenyl substitution does not engage the EGFR ATP-binding pocket, unlike 4-anilinoquinazoline kinase inhibitors. This makes the compound a valuable EGFR-inactive control for kinase selectivity panels where distinguishing quinazoline-core-driven polypharmacology from target-specific inhibition is essential.

EGFR Kinase selectivity Quinazoline Counter-screen

Predicted Solubility and Drug-Likeness: Target Compound vs. Cabozantinib-Class c-Met/VEGFR-2 Quinazoline-2,4-diones

The target compound has a calculated logSw (intrinsic solubility) of –3.62 , translating to an estimated aqueous solubility of approximately 0.09 mg/mL (~240 µM). This is approximately 3- to 10-fold more soluble than typical 3-substituted quinazoline-2,4-dione c-Met/VEGFR-2 dual inhibitors, which required extensive solubility optimization and showed high predicted oral bioavailability only after substantial structural modification [1]. The polar surface area (PSA) of 43.9 Ų for the target compound also predicts favorable passive permeability (PSA < 60 Ų is a common permeability threshold). This physicochemical profile supports the compound's utility in cell-based assays where precipitation artifacts from poorly soluble analogs can confound dose–response data.

Aqueous solubility Drug-likeness logSw Quinazoline-2,4-dione

Hydrogen Bond Acceptor Count as a Differentiator for Target Engagement: Target Compound vs. 1-Benzyl-quinazoline-2,4-dione PARP-1 Inhibitors

The target compound possesses 6 hydrogen bond acceptor (HBA) atoms , compared to 4 HBA atoms in the parent 1-benzyl-quinazoline-2,4-dione PARP-1 inhibitor scaffold [1]. The two additional HBA atoms arise from the ketone oxygen of the 4-methylphenacyl group at N1. This expanded HBA count alters the pharmacophoric fingerprint and may enable hydrogen-bonding interactions with target residues not accessible to 1-benzyl analogs. In the context of PARP-1 inhibitor design, the quinazoline-2,4-dione core typically engages the catalytic NAD⁺ binding pocket via its C2 and C4 carbonyls; the extra HBAs on the N1 substituent offer additional anchoring points that can modulate binding kinetics and residence time [2].

Hydrogen bond acceptor Pharmacophore PARP-1 Quinazoline-2,4-dione

Recommended Research Applications for 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione Based on Quantitative Differentiation


ADME-Tox CYP3A4 Liability Reference Standard in Quinazoline-2,4-dione Lead Optimization

Use this compound as a low-CYP3A4-inhibition reference standard (IC₅₀ > 50 µM) when profiling quinazoline-2,4-dione-based PARP or tankyrase inhibitor series [1]. Its structural similarity to active PARP-1/2 inhibitor scaffolds—combined with its demonstrated lack of CYP3A4 inhibition—makes it an ideal matched-pair comparator for identifying structure–CYP liability relationships within lead optimization cascades. Include at 10 µM as a negative control in CYP3A4 fluorescence-based inhibition assays alongside ketoconazole as the positive control.

EGFR-Inactive Control for Kinase Selectivity Profiling of Quinazoline-Based Compounds

Deploy this compound as an EGFR-inactive quinazoline control (EGFR IC₅₀ > 30 µM) in kinase selectivity panels [2]. When screening novel quinazoline derivatives for inhibition across a panel of tyrosine kinases (e.g., EGFR, HER2, PDGFR, VEGFR-2), this compound serves to distinguish scaffold-driven, non-specific kinase interactions from genuine target-specific inhibition. Its structural distinction from the 4-anilinoquinazoline kinase inhibitor pharmacophore is a key differentiator for this application.

Cell-Based Phenotypic Screening Probe with Favorable Permeability

Utilize this compound in cell-based phenotypic screening campaigns where moderate-to-high passive membrane permeability is required. Its calculated logD of 3.15 and PSA of 43.9 Ų predict favorable cell penetration , while its estimated aqueous solubility (~240 µM) is sufficient for dose–response studies up to 10–30 µM in standard cell culture media (0.1% DMSO). This profile makes it a suitable scaffold for target-agnostic phenotypic screening in oncology or inflammation models, where intracellular target engagement is necessary but the molecular target is not yet defined.

PARP-1/Tankyrase Inhibitor Medicinal Chemistry Starting Point with Expanded Pharmacophore

Leverage this compound as a starting point for structure–activity relationship (SAR) exploration of quinazoline-2,4-dione-based PARP-1, PARP-2, or tankyrase (TNKS1/2) inhibitors [3]. The N1-(4-methylphenacyl) group provides two additional hydrogen bond acceptor atoms beyond the standard 1-benzyl-quinazoline-2,4-dione PARP-1 pharmacophore, offering distinct vectors for optimizing binding affinity, isoform selectivity (PARP-1 vs. PARP-2 vs. TNKS), and drug-like properties. Furthermore, its inherently low CYP3A4 inhibition provides a favorable ADME starting point that many quinazoline-2,4-dione PARP inhibitor series lack in early leads [1].

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